2-Methylpiperidine-1-carbothioyl cyanide
Description
2-Methylpiperidine-1-carbothioyl cyanide is a heterocyclic organic compound featuring a piperidine backbone with a methyl group at the 2-position and a carbothioyl cyanide moiety (-N-C(=S)-CN) attached to the nitrogen atom. This structure confers unique chemical properties, including moderate lipophilicity due to the methyl group and reactivity influenced by the thiocarbonyl-cyanide functional group. Its applications are speculative but may include roles as a ligand in coordination chemistry or as a precursor in pharmaceutical synthesis.
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-methylpiperidine-1-carbothioyl cyanide |
InChI |
InChI=1S/C8H12N2S/c1-7-4-2-3-5-10(7)8(11)6-9/h7H,2-5H2,1H3 |
InChI Key |
DOPKQQFJNIIBST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=S)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpiperidine-1-carbothioyl cyanide typically involves the reaction of 2-methylpiperidine with thiophosgene and sodium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction with Thiophosgene: 2-Methylpiperidine is reacted with thiophosgene (CSCl2) to form 2-Methylpiperidine-1-carbothioyl chloride.
Reaction with Sodium Cyanide: The resulting carbothioyl chloride is then reacted with sodium cyanide (NaCN) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylpiperidine-1-carbothioyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-Methylpiperidine-1-carbothioyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpiperidine-1-carbothioyl cyanide involves its interaction with specific molecular targets. The carbothioyl cyanide group can undergo nucleophilic attack, leading to the formation of various adducts. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Simple Cyanides (e.g., Hydrogen Cyanide, Potassium Cyanide)
Simple cyanides like HCN and KCN are highly water-soluble and acutely toxic due to rapid cyanide ion (CN⁻) release. In contrast, 2-methylpiperidine-1-carbothioyl cyanide’s organic structure limits water solubility, favoring dissolution in organic solvents. Hydrolysis of simple cyanides under acidic conditions generates HCN gas, while the target compound’s hydrolysis is slower, producing HCN and thiourea derivatives .
Complex Cyanides (e.g., Ferricyanides)
Ferricyanides ([Fe(CN)₆]³⁻) are stable, low-toxicity complexes where cyanide is tightly bound to metal ions. The target compound lacks metal coordination but shares reduced toxicity due to steric and electronic hindrance of cyanide release.
Thiocyanates (SCN⁻)
Thiocyanates, oxidation products of cyanide, exhibit low toxicity and distinct reactivity (e.g., forming coordination complexes). The target compound’s thiocarbonyl group resembles thiocyanate’s sulfur moiety but differs in bonding; its cyanide group remains covalently attached, limiting SCN⁻-like behavior.
Carbamoyl Cyanides (Oxygen Analogues)
Replacing the thiocarbonyl sulfur with oxygen yields carbamoyl cyanides. These analogues show higher water solubility and faster hydrolysis rates due to oxygen’s electronegativity. The target compound’s sulfur atom enhances stability in acidic conditions but reduces hydrogen-bonding capacity .
Piperidine Derivatives
The methyl group in the target compound increases steric hindrance, slowing hydrolysis and altering bioavailability.
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings
- Hydrolysis Pathways : Under acidic conditions (pH < 4), the compound hydrolyzes to release HCN and 2-methylpiperidine-1-carbothioic acid, whereas alkaline conditions favor thiocyanate formation .
- Toxicity Profile : Rodent studies suggest moderate toxicity (LD50 ~250 mg/kg), attributed to slow cyanide release compared to KCN’s rapid action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
